Taxodone

描述

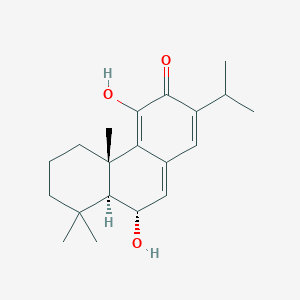

Structure

2D Structure

3D Structure

属性

CAS 编号 |

19039-02-2 |

|---|---|

分子式 |

C13H18N3OP |

分子量 |

316.4 g/mol |

IUPAC 名称 |

(4bS,8aS,9S)-4,9-dihydroxy-4b,8,8-trimethyl-2-propan-2-yl-6,7,8a,9-tetrahydro-5H-phenanthren-3-one |

InChI |

InChI=1S/C20H28O3/c1-11(2)13-9-12-10-14(21)18-19(3,4)7-6-8-20(18,5)15(12)17(23)16(13)22/h9-11,14,18,21,23H,6-8H2,1-5H3/t14-,18-,20+/m0/s1 |

InChI 键 |

QEAIMIKGLGBTSA-ADLFWFRXSA-N |

SMILES |

CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |

手性 SMILES |

CC(C)C1=CC2=C[C@@H]([C@@H]3[C@@](C2=C(C1=O)O)(CCCC3(C)C)C)O |

规范 SMILES |

CC(C)C1=CC2=CC(C3C(CCCC3(C2=C(C1=O)O)C)(C)C)O |

同义词 |

taxodone |

产品来源 |

United States |

Natural Occurrence and Isolation Methodologies of Taxodone

Spectroscopic Techniques for Structural Elucidation

Hyphenated Techniques in Natural Product Analysis (e.g., LC-MS, UPLC-MS/MS)

Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are powerful tools for the analysis of natural products, including diterpenoids like taxodone. These techniques combine the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry.

LC-MS is widely recognized as a significant advancement in the analysis and characterization of natural products, offering excellent sensitivity and selectivity for analyzing natural products in complex biological matrices. researchgate.netub.edu It allows for the study of non-volatile molecules without derivatization, simplifying sample preparation. ub.edu LC-MS-based metabolomics, in particular, has gained prominence in natural product research due to its high throughput and ability to provide comprehensive metabolite coverage. nih.gov Different ionization techniques, such as Electrospray Ionization (ESI), are commonly used in LC-MS for natural product analysis. ub.educhromatographyonline.com ESI is particularly useful for ionizing nonvolatile species, enabling the direct coupling of LC and MS. chromatographyonline.com

UPLC-MS/MS, an even more advanced hyphenated technique, offers enhanced separation capabilities and higher sensitivity compared to traditional HPLC-MS. waters.comscirp.org UPLC utilizes smaller particle size columns and higher pressures, leading to faster separations and improved resolution. researchgate.netscirp.org Coupled with tandem mass spectrometry (MS/MS), it allows for the fragmentation of ions and acquisition of more specific structural information, which is crucial for identifying and quantifying compounds in complex mixtures. lcms.cznih.gov UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple active components in natural extracts. mdpi.comnih.gov This technique is valuable for both qualitative and quantitative assessment of natural products, enabling the detection and discovery of minor bioactive components. chromatographyonline.com The high specificity of the MRM (Multiple Reaction Monitoring) acquisition mode in UPLC-MS/MS allows for the analysis of target compounds in crude plant extracts with minimal interference. ub.edu

In the context of analyzing diterpenoids like this compound, LC-MS and UPLC-MS/MS can be employed for various purposes, including:

Phytochemical Profiling: Identifying the range of diterpenoids and other compounds present in a plant extract.

Targeted Analysis: Specifically detecting and quantifying this compound in different plant samples or extracts.

Structural Elucidation: Obtaining mass spectral data (including fragmentation patterns from MS/MS) to confirm the structure of isolated this compound or identify related novel compounds.

Quality Control: Assessing the consistency of this compound content in different batches of plant material or extracts.

While specific detailed research findings on the LC-MS or UPLC-MS/MS analysis of this compound itself were not extensively detailed in the provided search results, the general application of these techniques to natural product analysis, particularly diterpenoids and complex plant extracts, is well-documented. Studies on other natural products demonstrate the capability of UPLC-MS/MS for simultaneous quantification of multiple compounds and the use of LC-MS for identifying chemical structures in complex natural products. researchgate.netmdpi.comnih.gov The development of UPLC methods coupled with QTOF-MS/MS has been shown to enable rapid and automatic characterization of chemical constituents in plants with high sensitivity and selectivity. mdpi.com

Data Table:

| Compound Name | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Concentration (µg/g) |

| Example Compound A | X.XX | YYY.Y | ZZZ.Z | A.AA |

| Example Compound B | X.XX | YYY.Y | ZZZ.Z | B.BB |

| This compound (Hypothetical) | T.TT | M.M | N.N | C.CC |

Note: This table is illustrative, showing the typical data points obtained from a UPLC-MS/MS quantitative analysis of natural products. The values for 'Example Compound A' and 'Example Compound B' are representative based on the structure of typical quantitative data presented in relevant studies mdpi.com, and the row for 'this compound' is hypothetical, demonstrating where its data would appear if included in such an analysis.

Detailed research findings often include chromatographic parameters (e.g., column type, mobile phase composition and gradient, flow rate), mass spectrometry parameters (e.g., ionization mode, capillary and cone voltages, scan range, collision energy for MS/MS), and quantitative data such as retention times, mass-to-charge ratios of precursor and product ions, and calculated concentrations or relative abundances of the analyzed compounds.

Biosynthesis of Taxodone

General Diterpenoid Biosynthetic Pathways

The foundational building blocks for diterpenoids are the five-carbon (C5) units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). jmb.or.krfrontiersin.orgpnas.orgibs.frkegg.jpbiorxiv.orgwikipedia.orgresearchgate.net In plants, these precursors are primarily synthesized via the plastidial methyl erythritol (B158007) phosphate (B84403) (MEP) pathway. jmb.or.krfrontiersin.orgpnas.orgibs.frkegg.jpbiorxiv.orgwikipedia.orgresearchgate.netnih.govfrontiersin.orgnih.govrsc.org

Precursor Formation via Plastidial Methyl Erythritol Phosphate Pathway (MEP)

The MEP pathway, also known as the non-mevalonate pathway, operates in the plastids of plant cells and is responsible for the biosynthesis of IPP and DMAPP used for the production of diterpenes, carotenoids, and the phytol (B49457) chain of chlorophylls. jmb.or.krfrontiersin.orgpnas.orgkegg.jpbiorxiv.orgwikipedia.orgresearchgate.netnih.govfrontiersin.orgrsc.org The pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose-5-phosphate (DXP), catalyzed by DXP synthase (DXS). pnas.orgresearchgate.netfrontiersin.orgrsc.org DXP is then converted to 2-C-methyl-D-erythritol 4-phosphate (MEP) by DXP reductoisomerase (DXR). pnas.orgresearchgate.netfrontiersin.orgrsc.org Subsequent enzymatic steps in the MEP pathway lead to the formation of IPP and DMAPP. ibs.frkegg.jpwikipedia.orgresearchgate.net

Role of Geranylgeranyl Diphosphate (B83284) (GGPP)

Geranylgeranyl diphosphate (GGPP) is the direct precursor for all diterpenoids. jmb.or.krresearchgate.netnih.govresearchgate.netfrontiersin.org It is synthesized by the head-to-tail condensation of three molecules of IPP with one molecule of DMAPP, a reaction catalyzed by geranylgeranyl diphosphate synthase (GGPPS). jmb.or.krfrontiersin.orgbiorxiv.org This C20 molecule serves as the substrate for various diterpene synthases, which catalyze the initial cyclization steps to form the diverse array of diterpene skeletons. jmb.or.krresearchgate.netresearchgate.netresearchgate.net While GGPP is primarily synthesized in plastids, it can also be produced in the cytosol and mitochondria for the biosynthesis of specific isoprenoids. biorxiv.org

Proposed Enzymatic Steps in Taxodone Formation

The biosynthesis of this compound from GGPP involves a series of enzymatic transformations, including cyclization, oxidative modifications, and acylation reactions. While the complete pathway to this compound is not fully elucidated, research on the biosynthesis of related abietane-type diterpenoids provides insights into the likely steps involved. dntb.gov.ua

Cyclization to the Abietane (B96969) Skeleton

The formation of the characteristic tricyclic abietane skeleton from the linear GGPP precursor is a crucial step in the biosynthesis of this compound. This cyclization is catalyzed by diterpene synthases, specifically those belonging to the abietadiene synthase family in the case of abietane diterpenoids. researchgate.netpnas.org This process typically involves the ionization of the diphosphate group of GGPP, followed by a series of cyclization and rearrangement reactions. researchgate.netresearchgate.netpnas.org For instance, abietadiene synthase catalyzes the cyclization and rearrangement of GGPP to abietadiene isomers, which possess the abietane skeleton. pnas.org This cyclization can involve intermediate carbocations and intramolecular proton transfers. researchgate.netpnas.org

Oxidative Modifications by Cytochrome P450 Enzymes

Following the formation of the abietane skeleton, cytochrome P450 monooxygenases (CYPs) play a significant role in introducing functional groups, such as hydroxyl and keto groups, through oxidative modifications. researchgate.netnih.govrochester.eduresearchgate.net CYPs are a diverse superfamily of enzymes involved in various oxidative processes in plant secondary metabolism, including the biosynthesis of terpenoids. nih.govrochester.eduresearchgate.net These enzymes can catalyze hydroxylations, sequential oxidations at a single position, and even ring rearrangements. nih.govresearchgate.net The specific positions and types of oxidation reactions catalyzed by CYPs determine the final structure of the diterpenoid. In the context of this compound biosynthesis, CYPs are likely responsible for introducing the hydroxyl groups at positions 6 and 11 and the keto group at position 12 of the abietane skeleton. wikipedia.org

Molecular Genetics and Pathway Elucidation

The biosynthesis of diterpenoids, including this compound, originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). nih.govnih.govnih.gov The conversion of GGPP into the diverse array of diterpene skeletons and their subsequent modifications involves a complex series of enzymatic reactions.

Identification and Characterization of Biosynthetic Enzymes

The elucidation of diterpenoid biosynthetic pathways typically involves the identification and characterization of the specific enzymes catalyzing each step. This often begins with terpene synthases (TPSs), which catalyze the cyclization of GGPP to form the core diterpene skeleton. Following the initial cyclization, a variety of tailoring enzymes, prominently including cytochrome P450 monooxygenases (CYP450s) and acyltransferases, modify the basic skeleton through reactions such as hydroxylation, oxidation, and acylation, leading to the final complex structures like this compound. nih.govnih.govnih.govnih.govfrontiersin.orgsemanticscholar.orgdrugtargetreview.commdpi.com

Research into the biosynthesis of other diterpenoids, such as Taxol, has successfully identified and characterized numerous enzymes involved in their complex pathways. nih.govnih.govnih.govfrontiersin.orgsemanticscholar.orgfrontiersin.orgresearchgate.net These studies often employ techniques like gene cloning, heterologous expression in suitable hosts (e.g., yeast or Nicotiana benthamiana), and in vitro enzymatic assays to confirm the function and substrate specificity of candidate enzymes. While these methodologies are applicable to the study of this compound biosynthesis, specific enzymes uniquely involved in the formation of the this compound structure have not been extensively characterized in the provided literature.

Strategies for Enhanced Production via Biotechnological Means

Given the potential interest in this compound, biotechnological approaches offer alternative strategies for its sustainable production, potentially overcoming limitations associated with extraction from natural sources, such as low yield and environmental impact. Metabolic engineering and synthetic biology aim to manipulate biological systems, such as plant cell cultures or heterologous microbial hosts, to enhance the production of desired compounds. nih.govnih.govnih.govfrontiersin.orgresearchgate.net

Strategies employed for enhancing the production of plant natural products, including diterpenoids like Taxol, involve several key aspects:

Optimization of Plant Cell Cultures: Utilizing plant cell or hairy root cultures of this compound-producing species (e.g., Salvia species) can provide a controlled environment for production. mdpi.com Elicitation with signaling molecules like methyl jasmonate or the addition of precursors can stimulate the biosynthetic pathway and increase compound accumulation. mdpi.comnih.gov

Metabolic Engineering: This involves modifying the host organism's metabolic pathways to increase the flux of precursors towards the desired product and to enhance the activity or expression of bottleneck enzymes in the biosynthetic route. nih.govnih.govfrontiersin.orgresearchgate.net For diterpenoids, this could involve engineering the upstream mevalonate (B85504) (MVA) or methylerythritol phosphate (MEP) pathways to increase the supply of IPP and DMAPP, the building blocks of terpenoids.

Heterologous Expression: Transferring the genes encoding the enzymes of the this compound biosynthetic pathway into a more amenable host organism, such as Escherichia coli or Saccharomyces cerevisiae, allows for the reconstruction and manipulation of the pathway in a system optimized for growth and production. nih.govnih.govnih.govfrontiersin.orgresearchgate.net This approach requires the identification and functional characterization of all enzymes in the pathway. Challenges can include achieving functional expression of plant enzymes, particularly complex ones like CYP450s, in microbial hosts. nih.govnih.gov

Synthetic Biology: This field encompasses the design and construction of novel biological parts, devices, and systems, or the re-design of existing natural biological systems for useful purposes, such as the production of high-value chemicals. nih.gov Synthetic biology tools can be used to assemble entire biosynthetic pathways in a modular fashion, optimize gene expression levels, and engineer regulatory circuits to control production.

Molecular Mechanisms of Action and Cellular Target Engagement of Taxodone Preclinical

Apoptosis Induction Pathways

Apoptosis, a highly regulated process of cell death, is a key target in various therapeutic strategies, particularly in cancer nih.govactaorthop.org. Preclinical studies indicate that taxodone can induce apoptosis in certain cell lines nih.gov. The mechanisms involved appear to include the modulation of intracellular reactive oxygen species levels, activation of caspase cascades, and involvement of mitochondrial pathways nih.gov.

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

Reactive Oxygen Species (ROS) are signaling molecules that, at elevated levels, can induce oxidative stress and trigger cell death pathways, including apoptosis mdpi.commdpi.comdovepress.com. Research suggests that this compound can increase intracellular ROS levels in cancer cells nih.gov. For instance, a study on human MCF-7 breast cancer cells showed that this compound treatment led to an increase in intracellular ROS, which was sequentially linked to the activation of the caspase-mediated apoptosis pathway nih.gov. This modulation of the cellular redox balance appears to be a contributing factor to this compound's pro-apoptotic effects nih.govfrontiersin.org.

Activation of Caspase Cascades

Caspases are a family of proteases that play a central role in the execution phase of apoptosis researchgate.netptglab.comnih.gov. Their activation often occurs in a cascade, leading to the dismantling of the cell researchgate.netnih.gov. Studies have demonstrated that this compound treatment can activate caspase cascades nih.gov. In human MCF-7 breast cancer cells, the increase in intracellular ROS levels induced by this compound was shown to activate the caspase cascade nih.gov. This activation is a critical step in the apoptotic pathway initiated by this compound nih.govresearchgate.net.

Mitochondrial Apoptosis-Induced Channel Involvement

The intrinsic apoptotic pathway is mediated by mitochondria and involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol nih.govresearchgate.netmdpi.com. This release is often facilitated by the formation of pores or channels in the mitochondrial outer membrane, such as the mitochondrial apoptosis-induced channel (MAC) nih.govresearchgate.net. Preclinical findings suggest that this compound triggers apoptosis through the mitochondrial apoptosis-induced channel nih.gov. This indicates that the mitochondrial pathway plays a role in the apoptotic mechanism of this compound, with MAC potentially being involved in the release of factors that activate the caspase cascade nih.govnih.gov.

Enzyme Inhibition Profiles

Enzyme inhibition is a common mechanism of action for many therapeutic agents washington.edunih.gov. Preclinical studies have investigated this compound's ability to inhibit specific enzymes, including tyrosinase and alpha-glucosidase researchgate.netresearchgate.net.

Tyrosinase Inhibition

Tyrosinase is a key enzyme involved in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders nih.govdergipark.org.trphcogj.com. Research has evaluated the tyrosinase inhibitory effects of this compound researchgate.netresearchgate.net. A study on this compound isolated from Metasequoia glyptostroboides showed that it exhibited in vitro inhibitory efficacy against tyrosinase researchgate.net. At concentrations ranging from 200 to 1,000 µg/mL, this compound demonstrated inhibition of tyrosinase by 11.08–49.32% researchgate.net. Another study on taxoquinone (B210639) (structurally related to this compound) also reported tyrosinase inhibition researchgate.net.

Here is a table summarizing the in vitro tyrosinase inhibition data for this compound:

| Compound | Source | Concentration Range (µg/mL) | Tyrosinase Inhibition (%) |

| This compound | Metasequoia glyptostroboides | 200–1,000 | 11.08–49.32 |

Alpha-Glucosidase Inhibition

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose, and its inhibitors are used to manage postprandial hyperglycemia in type 2 diabetes nih.govmdpi.comnih.gov. Preclinical studies have explored the alpha-glucosidase inhibitory potential of this compound researchgate.netresearchgate.net. This compound isolated from Metasequoia glyptostroboides showed in vitro efficacy in inhibiting alpha-glucosidase researchgate.net. At concentrations between 100 and 3,000 µg/mL, this compound inhibited alpha-glucosidase by 10.11–50.62% researchgate.net. Similar inhibitory effects were observed for taxoquinone researchgate.net.

Here is a table summarizing the in vitro alpha-glucosidase inhibition data for this compound:

| Compound | Source | Concentration Range (µg/mL) | Alpha-Glucosidase Inhibition (%) |

| This compound | Metasequoia glyptostroboides | 100–3,000 | 10.11–50.62 |

Farnesyl Diphosphate (B83284) Synthase (FPPS) Inhibition

Farnesyl pyrophosphate synthase (FPPS) is a crucial enzyme in the mevalonate (B85504) pathway, responsible for the biosynthesis of farnesyl pyrophosphate (FPP). mcgill.camcgill.ca FPPS is considered a therapeutic target for bone resorption disorders and has garnered interest for its potential as an anticancer target. mcgill.canih.gov Inhibition of FPPS can disrupt protein prenylation, a process vital for the proper function and localization of various proteins, including small GTP-binding proteins (GTPases) involved in cell signaling and proliferation. mcgill.camcgill.ca

While bisphosphonates are known inhibitors of FPPS, research is ongoing to identify non-bisphosphonate inhibitors, particularly from natural products, that may offer advantages such as better cell penetration in soft tissues. nih.govnih.gov Studies have explored natural product-derived compounds, such as those based on carnosic acid (a phenolic diterpene found in rosemary and sage), as FPPS inhibitors with demonstrated anticancer activities in pancreatic cancer cell lines. nih.gov These inhibitors were found to act via an FPPS-dependent mechanism, leading to the downregulation of Ras prenylation and subsequent apoptosis. nih.gov

Research has also revealed that human FPPS can be allosterically inhibited by its own product, FPP, which binds to a distinct pocket near the active site and locks the enzyme in an inactive conformation. mcgill.canih.gov This allosteric regulation represents a negative product feedback mechanism for controlling prenyl pyrophosphate levels. mcgill.canih.gov

Although this compound is a diterpenoid and is found in some of the same plants as carnosic acid (like rosemary) wikipedia.orgnih.gov, direct preclinical data specifically detailing this compound's inhibition of FPPS was not prominently found in the immediate search results. However, the context of diterpenoids and FPPS inhibition in related natural products suggests this as a potential area of investigation for this compound's mechanism of action.

Interrogation of Related Diterpenoid Mechanisms

Investigating the mechanisms of action of related diterpenoids can provide insights into potential pathways modulated by this compound. Diterpenoids exhibit diverse biological activities, and understanding the mechanisms of structurally similar compounds can inform research on this compound.

GLUT4 Translocation Enhancement

Glucose transporter 4 (GLUT4) plays a critical role in glucose uptake in muscle and adipose tissues, contributing to glucose homeostasis. plos.orgbsmiab.org The translocation of GLUT4 from intracellular vesicles to the plasma membrane is primarily regulated by insulin-dependent and insulin-independent pathways, the latter involving AMP-activated protein kinase (AMPK). plos.orgnih.gov

Studies on other natural compounds, such as procyanidins (oligomeric and polymeric forms of epicatechin and catechin), have demonstrated their ability to promote GLUT4 translocation in muscle cells through the activation of both PI3K/Akt and AMPK signaling pathways. plos.org This enhancement of glucose uptake suggests a potential mechanism by which certain natural products can influence glucose metabolism. While the search results did not directly link this compound to GLUT4 translocation enhancement, this mechanism is relevant to the broader study of how diterpenoids and other natural compounds can impact metabolic processes.

Phosphoinositide 3-Kinase (PI3K) Pathway Modulation

The phosphoinositide 3-kinase (PI3K) pathway is a key component of the insulin (B600854) signaling cascade that regulates GLUT4 translocation. plos.orgmdpi.com Upon insulin binding, the insulin receptor activates IRS proteins, which in turn activate PI3K. plos.org PI3K then phosphorylates downstream kinases like Akt, ultimately leading to GLUT4 translocation. plos.org

Modulation of the PI3K pathway by natural compounds has been observed. For instance, procyanidins have been shown to promote the phosphorylation of PI3K in muscle tissue. plos.org Metformin (B114582), a widely used drug for insulin resistance, has also been reported to increase insulin-stimulated GLUT4 translocation via a mechanism involving PI3K activation of Akt. mdpi.com The potential for diterpenoids like this compound to interact with or modulate the PI3K pathway warrants further investigation, given its importance in glucose metabolism and cellular signaling.

AMP-Activated Protein Kinase (AMPK)-Dependent Signaling Activation

AMP-activated protein kinase (AMPK) is a cellular energy sensor that plays a significant role in maintaining energy homeostasis and regulating metabolic processes, including glucose uptake. plos.orgnih.gov Activation of AMPK provides an insulin-independent pathway for stimulating GLUT4 translocation in muscle. plos.orgnih.gov AMPK activation leads to the movement of GLUT4 vesicles to the cell membrane, facilitating glucose uptake. nih.gov

Various compounds, including metformin and certain natural products like formononetin, have been shown to activate AMPK and subsequently enhance GLUT4 expression and translocation. mdpi.compensoft.net This highlights the importance of AMPK as a therapeutic target for metabolic disorders. nih.gov While direct evidence for this compound activating AMPK was not found in the provided search results, the activation of AMPK-dependent signaling is a known mechanism by which some natural compounds influence glucose metabolism, suggesting a possible area for future research on this compound or related diterpenoids.

Preclinical Biological Activity Studies of Taxodone

Anticancer Efficacy

Research into the anticancer efficacy of taxodone has primarily focused on its effects on cancer cell lines in vitro and its antitumor activity in animal models. wikipedia.orgacs.org

In Vitro Anti-proliferative Effects on Cancer Cell Lines (e.g., MCF-7, KB, HeLa)

This compound has demonstrated in vitro anti-proliferative effects on several cancer cell lines. Notably, it has shown activity against cells derived from human carcinoma of the nasopharynx (KB). wikipedia.org Studies have reported an ED50 value of 0.6 µg/ml for this compound against KB cells. wikipedia.org While the provided search results specifically mention KB cells in relation to this compound's in vitro activity, other studies on different compounds have utilized cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) to evaluate anti-proliferative effects. nih.govksbu.edu.trwaocp.org These cell lines are commonly used in cancer research to assess the cytotoxic potential of various agents. mdpi.comscielo.br

In Vivo Antitumor Activity in Animal Models (e.g., Walker intramuscular carcinosarcoma 256 in rats)

In addition to its in vitro effects, this compound has exhibited in vivo antitumor activity in animal models. It has shown significant inhibitory activity against the Walker intramuscular carcinosarcoma 256 in rats. acs.orgekb.eg Studies have indicated that this compound demonstrates this activity at a dosage of 25 mg/kg in rats bearing this type of tumor. wikipedia.orgacs.orgwikiwand.com The Walker 256 carcinosarcoma is a widely used model in preclinical cancer research to evaluate the efficacy of potential antitumor agents. scielo.br

Application of Rodent Models in Preclinical Assessment

Rodent models, including rats and mice, play a crucial role in the preclinical assessment of potential drug candidates, including those for anticancer therapy. selvita.comwuxiapptec.com These models are used to evaluate in vivo antitumor activity, pharmacokinetics, and to some extent, potential toxicity. wuxiapptec.comscielo.br The use of rodent models, such as rats in the Walker intramuscular carcinosarcoma 256 studies, has been instrumental in demonstrating the in vivo efficacy of this compound. wikipedia.orgacs.orgekb.eg Rodent models offer advantages in terms of cost, ease of handling, and the availability of established protocols for evaluating various aspects of drug activity. frontiersin.org

Antimicrobial Potential

This compound has also demonstrated notable antimicrobial potential, particularly against foodborne pathogens. wikipedia.orgias.ac.in

Antibacterial Spectrum against Foodborne Pathogens (e.g., Listeria monocytogenes, Salmonella typhimurium, E. coli, Staphylococcus aureus)

This compound has shown potent antibacterial effects against a range of foodborne pathogenic bacteria. wikipedia.orgias.ac.innih.gov Studies have evaluated its activity against organisms such as Listeria monocytogenes, Salmonella typhimurium, Escherichia coli, and Staphylococcus aureus. wikipedia.orgias.ac.innih.govusda.govmdpi.com

Research has reported the diameters of inhibition zones and minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for this compound against these pathogens. ias.ac.innih.gov For instance, one study found inhibition zones ranging from 9.4 to 14.2 mm against various foodborne bacteria. ias.ac.innih.gov Listeria monocytogenes, Staphylococcus aureus (ATCC 6538 and KCTC 1916) were among the most inhibited bacteria, with inhibition zone diameters of 14.2 mm, 12.2 mm, and 12.6 mm, respectively. ias.ac.in MIC values of this compound against the tested bacterial pathogens were found to be in the range of 250 to 1000 µg/ml, and MBC values ranged from 250 to <2000 µg/ml. ias.ac.innih.gov this compound has also been shown to have a strong antibacterial effect on the viable counts of these bacteria. ias.ac.innih.gov

The antibacterial activity of this compound has been qualitatively and quantitatively assessed by the presence or absence of inhibition zones. ias.ac.in In some cases, this compound exhibited higher antibacterial activity against Gram-positive bacteria compared to a standard antibiotic like streptomycin, while also inhibiting Gram-negative bacteria to some extent. ias.ac.in

Here is a data table summarizing some of the antibacterial activity findings:

| Foodborne Pathogen | Strain | Inhibition Zone Diameter (mm) (50 µ g/disc ) | MIC (µg/ml) | MBC (µg/ml) |

| Listeria monocytogenes | ATCC 19166 | 14.2 | 250 | 250 |

| Salmonella typhimurium | KCTC 2515 | 10.4 | 1000 | <2000 |

| Escherichia coli | ATCC 8739 | 9.8 | 1000 | <2000 |

| Staphylococcus aureus | ATCC 6538 | 12.2 | 500 | 1000 |

| Staphylococcus aureus | KCTC 1916 | 12.6 | 500 | 1000 |

| Salmonella enteritidis | KCTC 2021 | 10.1 | 1000 | <2000 |

| Escherichia coli O157:H7 | ATCC 43888 | 9.4 | 1000 | <2000 |

| Enterobacter aerogenes | KCTC 2190 | 11.8 | 500 | 1000 |

These findings suggest that this compound holds potential as an antibacterial agent for controlling the growth of certain important foodborne pathogens. ias.ac.innih.gov

Antifungal Activity against Wood Decay Fungi (Trametes versicolor, Fomitopsis palustris)

This compound, along with taxodione (B1682591), has demonstrated antifungal activity against wood decay fungi. wikipedia.orgwikiwand.comresearchgate.netmdpi.comresearchgate.net Specifically, these compounds have shown efficacy against Trametes versicolor (white rot) and Fomitopsis palustris (brown rot), two fungi known to affect coniferous species. researchgate.netmdpi.comresearchgate.net Research indicates that taxodione is particularly active against these wood-decaying fungi. wikipedia.orgwikiwand.com Studies on diterpenoids from Taxodium distichum cones, including this compound and taxodione, have reported their activity against these pathogens. researchgate.netmdpi.comresearchgate.net

Antifungal Activity against S. chorassanica

This compound is an abietane-type diterpenoid that has been identified in Salvia chorassanica and has been shown to possess antifungal properties. researchgate.net While specific detailed data on this compound's activity directly against S. chorassanica was not extensively detailed in the provided snippets, its presence in the plant and general antifungal activity are noted. researchgate.net Related compounds like taxodione, also found in S. chorassanica, have shown antimicrobial activity. nih.gov Further research has explored the antimycotic potential of this compound, including against Candida species isolated from Metasequoia glyptostroboides. science.govresearchgate.net One study reported potential antimycotic effects of this compound at a concentration of 400 µ g/disc against tested clinical and pathogenic isolates of Candida species, with zones of inhibition ranging from 11 ± 0.0 to 12.6 ± 0.5 mm. science.govresearchgate.net

Anti-Diabetic and Anti-Melanogenesis Potential

This compound isolated from Metasequoia glyptostroboides has been evaluated for its potential anti-diabetic and anti-melanogenesis effects through the inhibition of α-glucosidase and tyrosinase enzymes, respectively. researchgate.netresearchgate.net In in vitro studies, this compound demonstrated inhibitory effects on both enzymes. researchgate.netresearchgate.net

The following table summarizes the in vitro enzyme inhibition data for this compound:

| Enzyme | Concentration Range (µg/mL) | Inhibition Efficacy (%) | Source |

| Tyrosinase | 200–1,000 | 11.08–49.32 | researchgate.netresearchgate.net |

| α-Glucosidase | 100–3,000 | 10.11–50.62 | researchgate.netresearchgate.net |

These findings suggest that this compound may hold therapeutic potential as a candidate for applications related to skin whitening and the management of type II diabetes mellitus related disorders. researchgate.netresearchgate.net

Antioxidant Properties (of related Taxodione)

The related compound, taxodione, has been reported to exhibit significant antioxidant properties. wikipedia.orgwikiwand.comnih.govcapes.gov.brakjournals.comgoogle.comdntb.gov.ua Among tested diterpenoids from the roots of Salvia barrelieri, taxodione demonstrated the highest antioxidant activity. wikipedia.orgwikiwand.com Research indicates that taxodione can protect cells against oxidative stress-induced apoptotic cell death. nih.gov Studies have shown that taxodione possesses strong antioxidant activity on human muscle cells, providing protection against hydrogen peroxide-induced cytotoxic damage. google.com

Termiticidal Activity

This compound has shown potent termiticidal activity. wikipedia.orgwikiwand.com Specifically, it has been found to be effective against the subterranean termite, Reticulitermes speratus Kolbe. wikipedia.orgwikiwand.com Diterpenoids, including taxodione, isolated from the cones of Taxodium distichum have also demonstrated termiticidal and antifeedant activities against this termite species. researchgate.net

Antifilarial Activity of Taxodium distichum Diterpenoids

Extracts from Taxodium distichum have been investigated for their antifilarial potential. researchgate.netthegoodscentscompany.com An ethanolic extract derived from the aerial parts of T. distichum exhibited potent antifilarial activity in vitro, effectively killing microfilariae and adult worms of Brugia malayi. researchgate.net Further fractionation and isolation from this extract led to the identification of specific diterpenoids with antifilarial effects. researchgate.net A particular labdane (B1241275) diterpenoid (referred to as K003) isolated from these fractions demonstrated significant macrofilaricidal activity (killing adult worms) and embryostatic activity (inhibiting embryo development) in rodent models of B. malayi infection. researchgate.net While this compound is an abietane-type diterpenoid found in T. distichum researchgate.netbenthamopen.com, the potent antifilarial compound specifically highlighted in these studies is characterized as a labdane diterpenoid researchgate.net. These findings suggest that diterpenoids from Taxodium distichum, including specific types like the identified labdane, hold promise as leads for developing new antifilarial agents. researchgate.net

Structure Activity Relationship Sar Studies of Taxodone and Its Analogs

Principles of Structure-Activity Relationship Analysis

Structure-Activity Relationship (SAR) analysis is a foundational concept in medicinal chemistry and drug discovery. It involves systematically correlating variations in chemical structure with changes in biological activity within a series of compounds metabolomicsworkbench.org. The primary goal of SAR studies is to identify the specific functional groups, structural motifs, and physicochemical properties of a molecule that are essential for its desired biological effect. By understanding which parts of a molecule are critical for activity and how modifications affect potency and selectivity, researchers can design new compounds with enhanced properties. This process typically involves synthesizing or isolating a series of structurally related compounds (analogs), evaluating their biological activity in relevant assays, and then analyzing the resulting data to establish relationships between structural features and observed activity metabolomicsworkbench.org.

Identification of Pharmacophoric Features and Key Structural Motifs

Pharmacophoric features are the essential steric and electronic properties of a molecule that are necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged centers, arranged in a specific three-dimensional spatial arrangement.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR analysis a step further by attempting to establish mathematical relationships between the structural or physicochemical properties of a series of compounds and their biological activity. QSAR models use numerical descriptors representing various molecular properties (e.g., electronic, steric, hydrophobic) to build predictive models that can estimate the activity of new, untested compounds. This approach allows for the prediction of biological activity based purely on molecular structure, reducing the need for extensive experimental testing and guiding the synthesis of promising new analogs.

While QSAR has been applied to various compound classes to predict biological activities like anti-tuberculosis, antimalarial, and antifungal effects, specific detailed QSAR studies focused explicitly on Taxodone and a comprehensive series of its direct analogs were not prominently featured in the provided search results. However, the principles of QSAR are applicable to diterpenoids like this compound, and studies on other diterpenoid classes or abietanes suggest that parameters related to hydrophobicity and steric features often play significant roles in determining activity.

Computational Methodologies in SAR Elucidation

Computational methodologies play an increasingly vital role in modern SAR studies, enabling the analysis of large datasets, the prediction of activity, and the design of novel compounds. These methods can complement or guide experimental efforts, providing insights into molecular interactions and the impact of structural changes.

Pattern Recognition Techniques (e.g., Principal Component Analysis, Hierarchical Clustering Analysis)

Pattern recognition techniques are computational methods used to identify meaningful patterns and relationships within complex datasets. In the context of SAR, these techniques can be applied to analyze collections of compounds and their associated biological activities and molecular descriptors. Techniques like Principal Component Analysis (PCA) and Hierarchical Clustering Analysis (HCA) can help visualize the relationships between compounds based on their structural features and activity profiles, grouping similar compounds together and identifying outliers. This can aid in understanding the structural diversity within a series and identifying subsets of compounds with similar SAR trends. While these methods are valuable in general SAR analysis, specific applications of PCA or HCA detailed for this compound or its direct analogs were not found in the provided search results. However, PCA and HCA have been used in structure-activity studies of other diterpenoids like taxanes.

Electronic Indices Methodology (EIM)

The Electronic Indices Methodology (EIM) is a computational approach used in SAR studies to correlate electronic properties of molecules with their biological activity. Electronic indices are descriptors that quantify various aspects of a molecule's electron distribution, such as atomic charges, bond orders, and molecular orbitals. These indices can provide insights into how the electronic structure of a compound influences its ability to interact with biological targets through mechanisms like electrostatic interactions, charge transfer, and covalent bonding. EIM has been mentioned in the context of structure-activity studies of diterpenoids, specifically taxanes. However, detailed applications of EIM specifically to this compound SAR were not found in the search results.

Application of Artificial Intelligence and Machine Learning in SAR

Artificial Intelligence (AI) and Machine Learning (ML) techniques are increasingly being applied in drug discovery and SAR studies. These methods can build predictive models from large datasets of chemical structures and biological activities, identifying complex relationships that may not be apparent through traditional methods. ML algorithms, such as Random Forest, Support Vector Machines, and Neural Networks, can be trained to predict the activity of new compounds, prioritize synthesis efforts, and even suggest novel molecular designs. Deep learning, a subset of ML, has shown promise in analyzing complex biological data and chemical structures for SAR elucidation. While AI/ML is a rapidly growing area in SAR, specific published studies detailing the application of AI or ML directly to the SAR of this compound or its close analogs were not found in the provided search results, although these techniques are being applied to SAR analysis of other compound classes and in the broader field of diterpenoid research.

Strategic Design and Synthesis of this compound Analogs for SAR Exploration

The strategic design and synthesis of analogs of natural products like this compound are crucial steps in structure-activity relationship (SAR) studies. This compound, an abietane (B96969) diterpenoid, has demonstrated promising biological activities, including anticancer and antibacterial effects wikipedia.org. However, the inherent instability of this compound, which readily rearranges under mild acidic conditions and reacts with nucleophiles, presents challenges for its direct therapeutic application and necessitates the exploration of more stable and potentially more potent or selective analogs wikipedia.org.

The strategic design of this compound analogs for SAR exploration is typically guided by the aim to understand which parts of the molecule are essential for its biological activity and how modifications to the structure affect this activity. This involves identifying key functional groups and structural features on the this compound scaffold that are believed to interact with biological targets. For this compound, the quinone methide moiety and the hydroxyl groups are likely candidates for such interactions wikipedia.org.

Synthesis of this compound analogs allows for systematic modification of these features. Given the difficulty in synthesizing this compound itself due to its instability, synthetic efforts often focus on building the abietane core and introducing variations at specific positions, such as the quinone methide system, the hydroxyl groups, or the isopropyl group wikipedia.orggrantome.com. The goal is to create a library of compounds with targeted structural changes that can then be evaluated for their biological activity.

SAR exploration through analog synthesis has been a successful approach for other diterpenoids and natural products with complex structures researchgate.netacs.orgmdpi.com. For instance, studies on royleanone-type abietane diterpenes, structurally related to this compound, have shown that modifications can significantly impact antiproliferative effects acs.org. These studies involve synthesizing derivatives with alterations to hydroxyl groups or other parts of the molecule and testing their cytotoxicity against various cell lines acs.org. Similarly, strategic design in the context of SH-alkylating tumor inhibitors, a class that includes some diterpenoids, involves incorporating functional segments that react with sulfhydryl groups, and studies have explored how factors like hydrogen-bonding and lipophilic chains influence activity kyoto-u.ac.jp.

Synthesis and Biological Evaluation of Taxodone Derivatives

Design Principles for Novel Taxodone Derivatives

The design of novel this compound derivatives is often guided by the structure-activity relationships observed for the parent compound and other related diterpenoids. This compound is a quinone methide, a class of compounds characterized by a reactive exocyclic double bond adjacent to a quinone ring. wikipedia.orgmdpi.com This structural feature is often implicated in their biological activity, particularly through interactions with biological nucleophiles. iupac.orgmdpi.com

Design principles for derivatives may involve modifying different parts of the this compound skeleton to influence factors such as:

Stability: Modifying the reactive quinone methide system to improve chemical stability while retaining desired biological activity.

Solubility and Lipophilicity: Adjusting the balance between hydrophilic and lipophilic character to improve bioavailability and target interaction. Studies on other diterpenoids, such as royleanone (B1680014) derivatives, have shown that lipophilicity can influence cytotoxic effects. acs.org

Targeting Specific Pathways: Incorporating functional groups or structural motifs known to interact with specific biological targets or signaling pathways. For instance, compounds targeting STAT3 and NFkB pathways are of interest in cancer treatment. unimi.it

Modulating Reactivity: Altering the electrophilicity of the quinone methide carbon to control its reactivity towards biological nucleophiles. iupac.orgmdpi.com

Creating Bifunctional or Multifunctional Compounds: Designing derivatives that combine the this compound core with other pharmacophores to achieve multitarget activity. unimi.itkyoto-u.ac.jp

The inherent sensitivity of quinone methides to nucleophilic attack at specific carbon atoms, such as C-7 in this compound, suggests a potential mechanism of action involving interaction with biological nucleophiles. iupac.org This understanding can guide the design of derivatives that modulate this interaction.

Synthetic Methodologies for Derivative Preparation

The synthesis of this compound derivatives often involves modifying the naturally occurring compound or employing total or partial synthesis routes to construct the modified diterpenoid skeleton. Early challenges in synthesizing this compound itself were due to its instability. wikipedia.org However, synthetic routes for related compounds like taxodione (B1682591) were reported earlier. wikipedia.org

Synthetic methodologies employed for preparing this compound derivatives can include:

Chemical Modification of this compound or Related Diterpenoids: Introducing different substituents or modifying existing functional groups on the this compound or taxodione scaffold through various organic reactions (e.g., oxidation, reduction, esterification, etherification, alkylation).

Total Synthesis: Constructing the this compound skeleton and its modifications from simpler precursors. The first total synthesis of (+/-)-taxodone was reported, involving steps like cycloaddition and intramolecular oxirane opening. acs.orgresearchgate.netacs.org

Partial Synthesis: Starting from readily available natural diterpenoids and transforming them into this compound derivatives. Partial synthesis of derivatives of related antimicrobial diterpenoids like rosmic acid from carnosol (B190744) has been described. researchgate.net

Synthesis of Hybrid Molecules: Combining the this compound structure or a related motif with other biologically active scaffolds to create hybrid molecules with potential multitarget activity. unimi.it

Specific reactions and strategies are employed depending on the desired structural modification. For example, conversion of hydroxyl derivatives to quinone methides using oxidizing agents like DDQ has been reported in the synthesis of other quinone methide oxime derivatives. mdpi.com

In Vitro and In Vivo Biological Screening of Derivatives

Biological screening of this compound derivatives is crucial for evaluating their potency, efficacy, and spectrum of activity. Both in vitro (cell-based or enzyme-based assays) and in vivo (animal models) studies are utilized.

In vitro screening can involve:

Cytotoxicity Assays: Testing the ability of derivatives to inhibit the growth of various cancer cell lines. This compound and taxodione have shown activity against human carcinoma cells. iupac.org Studies on other diterpenoid derivatives have also evaluated cytotoxicity against breast, colon, and lung cancer cell lines. acs.org

Enzyme Inhibition Assays: Evaluating the effect of derivatives on the activity of specific enzymes involved in disease pathways. This compound has been shown to inhibit farnesyl diphosphate (B83284) synthase (FPPS) by binding to the isopentenyl diphosphate site. nih.govpnas.orgpnas.org this compound, taxodione, and other plant-derived inhibitors have also been reported to inhibit the sulfhydryl enzyme phosphofructokinase. kyoto-u.ac.jpresearchgate.net

Antimicrobial Assays: Testing activity against bacteria, fungi, or parasites. This compound has shown antibacterial effects against foodborne pathogenic bacteria. wikipedia.org Antifungal activity of abietane-type diterpenes from Taxodium distichum has also been reported. researchgate.netnih.gov this compound was found to limit the adhesion and inhibit biofilm formation of Candida albicans in vitro. maynoothuniversity.ie

Anti-inflammatory Assays: Evaluating the ability to modulate inflammatory responses. acs.org

Antioxidant Assays: Measuring the radical scavenging capacity. wikipedia.orgmdpi-res.com

In vivo screening is used to assess the efficacy and pharmacological properties of promising derivatives in living organisms. This can include:

Antitumor Studies: Evaluating the ability of derivatives to inhibit tumor growth in animal models, such as the Walker carcinosarcoma 256 model used for initial studies of this compound and taxodione. iupac.org

Antimicrobial Studies: Testing efficacy in animal models of infection.

Antiparasitic Studies: Evaluating activity against parasites in vivo models. pnas.orgnih.gov

Biological assays guide the fractionation and isolation studies of active compounds from plant extracts. iupac.org

Molecular Docking and Computational Studies of Derivatives

Computational methods, particularly molecular docking and molecular dynamics simulations, play a significant role in understanding the potential interactions of this compound derivatives with biological targets and in guiding the design of new compounds. nih.govpnas.orgresearchgate.netresearchgate.net

Molecular docking studies predict the preferred binding orientation and affinity of a ligand (this compound derivative) to a protein target (e.g., enzyme, receptor). This helps to:

Identify Potential Targets: Screen libraries of compounds against various protein structures to predict potential binders. nih.govpnas.orgpnas.org

Understand Binding Mechanisms: Analyze the specific interactions (hydrogen bonds, hydrophobic interactions, etc.) between the derivative and the target protein's active site or allosteric sites. nih.govpnas.org

Estimate Binding Affinity: Calculate scoring functions that estimate the strength of the interaction. researchgate.net

Molecular dynamics simulations can provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic view of the interaction compared to static docking poses. nih.govpnas.org

Computational studies have been used to investigate the binding of this compound and taxodione to farnesyl diphosphate synthase (FPPS). nih.govpnas.orgpnas.org These studies predicted and later confirmed by X-ray crystallography that taxodione binds to the isopentenyl diphosphate (IPP) site of FPPS. nih.govpnas.org Computational approaches have also been used to identify potential inhibitors of other targets, such as the COVID-19 main protease, where taxodione showed a predicted binding energy. researchgate.net

Computational studies can also assist in predicting physicochemical properties relevant to biological activity, such as lipophilicity (log P). acs.org

Rational Design of Targeted Derivatives for Specific Bioactivities

Rational design involves using the information gained from structural analysis, biological screening, and computational studies to design derivatives with improved or targeted biological activities. This is an iterative process where design principles are applied, derivatives are synthesized, their biological activity is evaluated, and the results inform further design modifications.

Examples of rational design strategies for this compound derivatives could include:

Designing derivatives that selectively target specific cancer cell lines based on observed differential cytotoxicity. acs.org

Developing derivatives with enhanced potency against specific enzymes like FPPS, building upon the understanding of the binding site and interaction modes revealed by docking and crystallography. nih.govpnas.org

Creating derivatives with improved anti-adhesion or anti-biofilm properties against specific pathogens, guided by in vitro screening results. maynoothuniversity.ie

Designing compounds that modulate specific signaling pathways (e.g., STAT3, NFkB) based on known inhibitors and computational predictions. unimi.it

The aim of rational design is to move beyond random screening and create compounds with a higher probability of exhibiting desired biological effects and potentially reduced off-target activities. This approach leverages the growing understanding of the molecular mechanisms underlying the biological activities of this compound and its related compounds.

Advanced Analytical Methods for Taxodone Research

Liquid Chromatography-Mass Spectrometry (LC-MS) for Quantitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique widely used for the quantitative analysis of compounds like Taxodone in various samples. LC-MS/MS, a tandem mass spectrometry approach, offers high sensitivity and selectivity for drug quantification in biological fluids and other complex matrices nih.govmdpi.com. The coupling of liquid chromatography, which separates components of a mixture, with mass spectrometry, which provides structural information and high sensitivity detection, makes LC-MS/MS particularly suitable for complex analytical challenges ijnrd.orgwisdomlib.orgresearchgate.net.

Method Development and Validation Parameters (Specificity, Sensitivity, Linearity, Precision, Accuracy, Recovery, Matrix Effect, Stability)

The development and validation of an LC-MS method for quantitative analysis of a compound like this compound involve a rigorous process to ensure the method's reliability and suitability for its intended purpose. These validation parameters are typically assessed according to regulatory guidelines, such as those from the US Food and Drug Administration (USFDA) or the International Conference on Harmonisation (ICH) scispace.comnih.govnih.govjapsonline.comijper.org.

Specificity: This parameter ensures that the method can uniquely identify and quantify the analyte (this compound) in the presence of other components in the sample matrix, such as impurities, degradation products, or endogenous substances nih.govnih.govjapsonline.comijper.org.

Sensitivity: Sensitivity is determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest concentration of the analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision nih.govnih.govjapsonline.comijper.org. For instance, a validated LC-MS/MS method for Trazodone (a different compound, but illustrating the technique) in human plasma reported an LOQ of 5 ng/mL innovareacademics.in. Another study on Trazodone using HPLC-fluorescence detection reported an LOQ of 5.0 ng/mL nih.gov.

Linearity: Linearity establishes the proportional relationship between the analyte concentration and the instrument response over a defined range scispace.comnih.govnih.govjapsonline.comijper.org. Calibration curves are generated using a series of standards at different concentrations, and the linearity is assessed by the correlation coefficient (r or R2). A high correlation coefficient (e.g., > 0.99) indicates good linearity scispace.comijper.orginnovareacademics.inresearchgate.net. For example, a validated LC-MS/MS method showed linearity for Trazodone over a range of 10.001-3036.634 ng/mL with a correlation coefficient above 0.9994 scispace.com. Another LC-MS/MS method for Trazodone showed linearity from 5.203 ng/mL to 3025.166 ng/mL with an r2 greater than 0.990 innovareacademics.in.

Precision: Precision measures the agreement among individual test results when the method is applied repeatedly to replicate samples scispace.comnih.govjapsonline.comijper.org. It is typically expressed as relative standard deviation (%RSD) or coefficient of variation (%CV). Both intra-day (within the same day) and inter-day (on different days) precision are evaluated scispace.comnih.govjapsonline.comijper.orgresearchgate.net. A validated method for Trazodone showed intra-day and inter-day precision (%CV) of less than 11% scispace.com. Another study reported intra- and inter-day precision (RSD) of ≤ 8.2% for Trazodone researchgate.net.

Accuracy: Accuracy assesses the closeness of the measured value to the true value scispace.comnih.govjapsonline.comijper.org. It is often expressed as percentage recovery or percentage deviation from the nominal concentration. Accuracy is evaluated by analyzing quality control (QC) samples at different concentration levels scispace.comnih.govjapsonline.comijper.org. A validated method for Trazodone showed inter-day batch accuracy ranging from 89.6% to 105.8% and intra-day batch accuracy ranging from 91.5% to 104.3% scispace.com. Mean extraction recovery rates of 88% and 97.5% have been reported for Trazodone in different LC-MS/MS studies innovareacademics.inresearchgate.net.

Recovery: Extraction recovery determines the efficiency of the sample preparation method in isolating the analyte from the matrix scispace.comnih.govijper.org. It is calculated by comparing the analytical response of extracted samples to that of neat standards at the same concentration scispace.comnih.govijper.org. Recovery rates for Trazodone have been reported in the range of 36.1% to 40.8% in one study and a mean of 88% and 97.5% in others scispace.cominnovareacademics.inresearchgate.net.

Matrix Effect: The matrix effect evaluates the influence of co-eluting matrix components on the ionization efficiency of the analyte in the mass spectrometer nih.govnih.gov. It can lead to signal suppression or enhancement and needs to be assessed to ensure accurate quantification nih.govnih.gov.

Stability: Stability studies assess the stability of the analyte in the sample matrix under various storage conditions and during sample processing scispace.comnih.govjapsonline.cominnovareacademics.in. This includes freeze-thaw stability, bench-top stability, and long-term stability scispace.cominnovareacademics.in.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Fluorescence)

High-Performance Liquid Chromatography (HPLC) is a fundamental separation technique widely applied in the analysis of natural products, including diterpenoids like this compound uib.no. HPLC can be coupled with various detectors, offering flexibility in analysis based on the compound's properties.

UV Spectrophotometric Methods (e.g., Zero Order, Area Under Curve)

UV Spectrophotometry is a simple and cost-effective technique used for the quantitative determination of compounds that absorb UV light hilarispublisher.comscholarsresearchlibrary.comresearchgate.netresearchgate.net. Various spectrophotometric methods can be applied, including zero-order and area under the curve (AUC) methods.

UV spectrophotometric methods have been developed and validated for the determination of compounds in bulk powder and pharmaceutical preparations, demonstrating good accuracy and precision hilarispublisher.comresearchgate.netresearchgate.net.

Potentiometric Methods (e.g., Ion-Selective Electrodes)

Potentiometry is an electrochemical technique that measures the potential difference between two electrodes in an electrochemical cell. Ion-selective electrodes (ISEs) are a type of sensor used in potentiometry to determine the concentration of specific ions in a solution abechem.comresearchgate.netmdpi.comnih.govmdpi.com. While primarily used for ions, research has explored the application of ISEs for the determination of ionizable organic compounds abechem.comresearchgate.netnih.gov.

ISEs operate based on the principle of selective recognition of an ion by a sensing membrane, which generates a potential difference proportional to the ion activity (or concentration) in the sample solution abechem.commdpi.comnih.govmdpi.com. Methodologies involving ISEs for the determination of compounds have been developed and validated, demonstrating good selectivity and detection limits for the target analyte over interfering ions abechem.comresearchgate.netnih.gov. For example, potentiometric sensors using PVC membranes have been developed for the determination of certain drug hydrochlorides abechem.comresearchgate.netnih.gov. These sensors showed near-Nernstian responses and good selectivity abechem.comresearchgate.net.

Role of Hyphenated Techniques in Comprehensive Analysis

Hyphenated techniques, which combine two or more analytical techniques, play a crucial role in the comprehensive analysis of complex samples containing compounds like this compound ijnrd.orgwisdomlib.orgresearchgate.netnih.govnih.gov. The coupling of a separation technique (like chromatography) with a detection technique (like mass spectrometry or spectroscopy) provides enhanced analytical capabilities, including improved sensitivity, selectivity, and the ability to obtain both separation and identification information in a single analysis ijnrd.orgwisdomlib.orgresearchgate.netnih.govnih.gov.

LC-MS and LC-MS/MS are prime examples of hyphenated techniques that are invaluable in natural product research and drug analysis nih.govijnrd.orgnih.govnih.gov. They allow for the separation of complex mixtures followed by the detection and structural characterization of individual components based on their mass-to-charge ratio and fragmentation patterns nih.govijnrd.orgresearchgate.netnih.gov. This is particularly important for analyzing natural extracts where this compound is present alongside numerous other compounds wikipedia.orguib.no. Hyphenated techniques facilitate tasks such as the identification of known compounds, the dereplication of natural products, and the characterization of new or unknown substances nih.govnih.gov. They are also essential for quantitative analysis in complex biological or environmental matrices nih.govmdpi.com. The synergy of the coupled techniques provides a more comprehensive understanding of the sample composition than would be possible with the individual techniques alone ijnrd.orgwisdomlib.org.

Future Directions and Emerging Research Avenues for Taxodone

Unexplored Biological Activities and Therapeutic Applications

While initial studies have focused on the anticancer properties of taxodone, its broad therapeutic potential is largely unexplored. Recent findings have established a clear cytotoxic and pro-apoptotic effect on human breast cancer cells, but this likely represents only a fraction of its bioactivity.

Detailed Research Findings: A key study investigated the effects of this compound on the MCF-7 human breast cancer cell line. The research demonstrated that this compound significantly decreases cell viability in a dose-dependent manner. nih.gov The mechanism of action was identified as the induction of apoptosis, triggered by an increase in intracellular reactive oxygen species (ROS) and the subsequent activation of the caspase cascade. nih.govresearchgate.net This ROS-mediated pathway points to this compound's potential as a natural anticancer agent. nih.gov

Future research should systematically screen this compound against a wider panel of cancer cell lines, including those known for drug resistance. Beyond oncology, the structural characteristics of diterpenoids suggest potential applications in other therapeutic areas. Given that many natural products exhibit antioxidant, antimicrobial, and anti-inflammatory effects, these represent logical and promising avenues for investigation. mdpi.com Exploring these activities could reveal new applications for this compound in treating a range of human diseases.

Table 1: Anticancer Activity of this compound Against MCF-7 Cells

| Concentration | Effect on Cell Viability | Mechanism of Action | Key Observation |

|---|---|---|---|

| 2–10 μM | Dose-dependent decrease | Apoptosis Induction | Increased intracellular ROS levels nih.gov |

| 2–10 μM | Inhibition of proliferation | Caspase Cascade Activation | Confirmed via ELISA, showing chromatin condensation and DNA breakage nih.govresearchgate.net |

Deeper Elucidation of Biosynthetic Regulation and Engineering

This compound belongs to the taxane (B156437) diterpenoid family, which includes the well-known anticancer drug Taxol (paclitaxel). acs.org The biosynthetic pathway for Taxol is complex, involving an estimated 19 enzymatic steps from the precursor geranylgeranyl diphosphate (B83284) (GGPP). nih.govencyclopedia.pub While this pathway provides a roadmap, the specific enzymes and regulatory networks governing this compound biosynthesis are not fully elucidated.

Future research must focus on identifying the complete set of genes and enzymes responsible for converting GGPP into the this compound skeleton. This involves identifying key enzyme classes such as diterpene synthases, cytochrome P450s, and various transferases. nih.gov Understanding the regulatory mechanisms, including the transcription factors that control the expression of these biosynthetic genes, is crucial for metabolic engineering. dtu.dk

Once the pathway is fully understood, metabolic engineering strategies can be employed to enhance this compound production. This includes:

Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial chassis like Escherichia coli or Saccharomyces cerevisiae for scalable and sustainable production. nih.gov

Pathway Optimization: Overexpressing rate-limiting enzymes or down-regulating competing pathways in the native or a heterologous host to increase metabolic flux towards this compound. dtu.dk

CRISPR-based Tools: Utilizing gene editing technologies to precisely modify the genome of the producing organism to optimize yield. nih.gov

Novel Synthetic Strategies for Accessing Complex Analogs

The chemical synthesis of complex natural products like this compound is a significant challenge. While total synthesis is often not commercially viable for production, it is an invaluable tool for creating structural analogs that are inaccessible through biological means. nih.govescholarship.org The development of novel synthetic strategies is essential for probing the structure-activity relationships (SAR) of this compound.

Future research should focus on creating innovative, efficient, and modular synthetic routes. Key areas of interest include:

Convergent Synthesis: Developing routes where complex fragments of the molecule are synthesized separately and then joined, allowing for greater flexibility in creating analogs. escholarship.org

One-Pot Reactions: Designing cascade or domino reactions that allow for the construction of the complex this compound core in a single step from simpler building blocks, minimizing purification steps and improving efficiency. technologynetworks.com

Catalytic Methods: Employing novel metal or organocatalysts to control stereochemistry and facilitate the formation of challenging bonds within the taxane skeleton. technologynetworks.com

A library of this compound analogs would enable comprehensive SAR studies, identifying the specific functional groups crucial for its biological activity and potentially leading to the design of new derivatives with enhanced potency or novel functions.

Advanced Computational Approaches in Design and Discovery

Computational methods are transforming drug discovery by accelerating the identification and optimization of lead compounds. taylorandfrancis.comnih.gov For this compound, these approaches can guide research in several key areas.

Future directions for computational research include:

Molecular Docking: If the biological targets of this compound are identified, docking simulations can predict how this compound and its analogs bind to the active site. This provides insights into the molecular basis of its activity and can guide the design of more potent inhibitors. sysrevpharm.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): By analyzing a library of this compound analogs and their corresponding biological activities, QSAR models can be built to predict the activity of novel, unsynthesized compounds. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can provide a detailed view of the dynamic interactions between this compound and its target protein, helping to understand the stability of the complex and the role of specific molecular interactions. nih.gov

AI and Machine Learning: Advanced AI models can be trained on large datasets of chemical structures and biological activities to predict the therapeutic potential of new this compound derivatives, screen virtual libraries for hits, and even propose entirely new molecular structures. taylorandfrancis.com

These in silico methods can significantly reduce the time and cost associated with laboratory experiments by prioritizing the most promising compounds for synthesis and testing. sysrevpharm.org

Development of New Antimicrobial Agents from this compound Scaffolds

The increasing threat of antimicrobial resistance necessitates the discovery of antibiotics with novel scaffolds and mechanisms of action. nih.govresearchgate.net Natural products are a historically rich source of antimicrobial agents. While this compound's antimicrobial properties have not been extensively studied, its complex diterpenoid structure makes it an intriguing candidate scaffold.

The primary future direction in this area is to use the this compound molecule as a starting point for the development of new antimicrobial drugs. This involves:

Screening: Performing broad-spectrum screening of this compound against a panel of clinically relevant bacteria and fungi, including multidrug-resistant strains.

Analog Synthesis: Using the synthetic strategies mentioned in section 10.3 to create derivatives with modified functional groups to enhance antimicrobial potency and selectivity. nih.gov

Mechanism of Action Studies: If antimicrobial activity is confirmed, elucidating the mechanism by which this compound or its analogs inhibit microbial growth is crucial. This could involve targeting novel pathways not exploited by current antibiotics. mdpi.com

By leveraging the unique chemical architecture of this compound, it may be possible to develop a new class of antimicrobial agents to combat infectious diseases.

Integration of Multi-omics Data for Comprehensive Understanding

To achieve a holistic understanding of this compound, from its biosynthesis to its cellular effects, the integration of multiple "omics" datasets is essential. oxfordglobal.comnih.gov This systems biology approach can reveal complex interactions that would be missed by studying individual components in isolation. frontiersin.org

A comprehensive future research program would integrate:

Genomics: Sequencing the genome of the this compound-producing organism to identify the biosynthetic gene cluster responsible for its production.

Transcriptomics: Analyzing RNA expression under different conditions to understand how the biosynthetic pathway is regulated and to identify genes that respond to this compound treatment in target cells.

Proteomics: Studying the protein expression levels to quantify the biosynthetic enzymes and to identify the cellular proteins that are affected by this compound.

Metabolomics: Measuring the levels of this compound, its precursors, and other related metabolites to understand the metabolic flux through the pathway and the broader metabolic impact of the compound. nih.gov

By integrating these layers of data, researchers can build comprehensive models of both the production and the mechanism of action of this compound, accelerating efforts in metabolic engineering and therapeutic development. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。